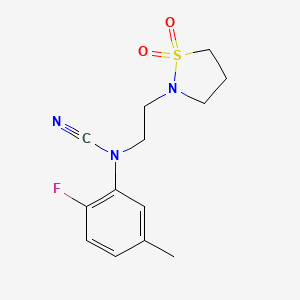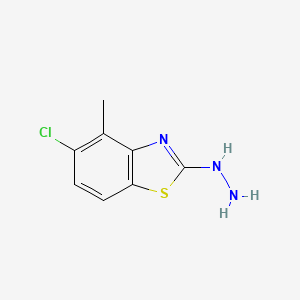![molecular formula C11H23NO2 B2662365 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol CAS No. 2305255-58-5](/img/structure/B2662365.png)
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol is an organic compound that belongs to the class of alcohols and amines This compound features a cyclopropyl group, a hydroxybutyl group, and an amino group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 2-bromo-1-butanol under basic conditions to form the intermediate 1-(cyclopropylamino)butan-2-ol. This intermediate is then reacted with 2-bromobutane in the presence of a base to yield the final product.
Reaction Conditions:
-
Step 1: Cyclopropylamine + 2-bromo-1-butanol → 1-(Cyclopropylamino)butan-2-ol
- Solvent: Ethanol
- Temperature: 60°C
- Reaction Time: 12 hours
- Base: Sodium hydroxide
-
Step 2: 1-(Cyclopropylamino)butan-2-ol + 2-bromobutane → this compound
- Solvent: Tetrahydrofuran
- Temperature: 50°C
- Reaction Time: 8 hours
- Base: Potassium carbonate
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 1-[Cyclopropyl(2-oxobutyl)amino]butan-2-one
Reduction: 1-[Cyclopropyl(2-aminobutyl)amino]butan-2-ol
Substitution: 1-[Cyclopropyl(2-chlorobutyl)amino]butan-2-ol
Aplicaciones Científicas De Investigación
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[Cyclopropyl(2-hydroxyethyl)amino]ethanol
- 1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol
- 1-[Cyclopropyl(2-hydroxyhexyl)amino]hexan-2-ol
Uniqueness
1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol is unique due to its specific combination of a cyclopropyl group, a hydroxybutyl group, and an amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and interact with molecular targets sets it apart from similar compounds.
Propiedades
IUPAC Name |
1-[cyclopropyl(2-hydroxybutyl)amino]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-3-10(13)7-12(9-5-6-9)8-11(14)4-2/h9-11,13-14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJPWIABUQZQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC(CC)O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
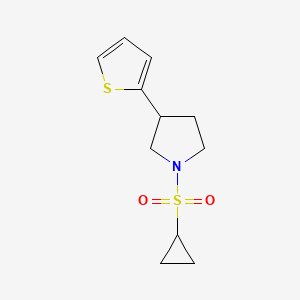
![(4-Amino-phenyl)-(6-methyl-imidazo[2,1-b]thiazol-5-yl)-methanone](/img/structure/B2662284.png)

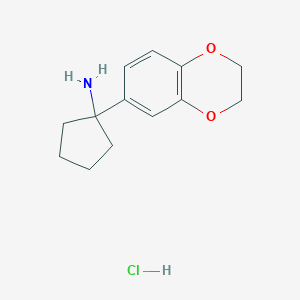
![3-(diethylamino)-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2662292.png)

![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2662297.png)
![8-[6-ethoxy-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2662299.png)

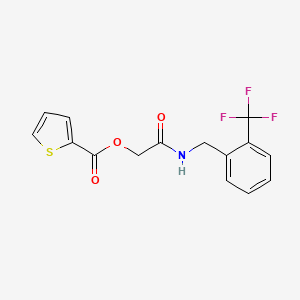
![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)
